4-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide
Overview
Description
4-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group, a nitro group, and a carbamothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide typically involves multiple steps. One common method involves the reaction of 4-ethoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methyl-2-aminopyridine to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]-3-aminobenzamide.
Scientific Research Applications
4-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
- 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
Uniqueness
4-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide is unique due to the presence of the ethoxy and nitro groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-3-24-13-7-6-11(9-12(13)20(22)23)15(21)19-16(25)18-14-10(2)5-4-8-17-14/h4-9H,3H2,1-2H3,(H2,17,18,19,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQOWIWVCZOOCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC=N2)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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